![molecular formula C12H12ClN3S B6642579 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine, also known as CMPD 1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been studied extensively in scientific research due to its unique properties and mechanism of action.
作用机制
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 inhibits the activity of several enzymes by binding to their active sites. It has been shown to be a potent inhibitor of protein kinases, which play important roles in cell signaling and regulation. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 also inhibits phosphodiesterases, which are enzymes that degrade cyclic nucleotides and play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to be a potent inhibitor of several enzymes, making it a useful tool for studying cellular processes. However, 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 also has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of results. In addition, it may not be effective in all cell types or disease models.
未来方向
There are several future directions for the study of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1. One direction is to further investigate its mechanism of action and identify additional targets. Another direction is to develop more potent and selective inhibitors based on the structure of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 could also be studied in combination with other drugs to enhance its effectiveness. Finally, the therapeutic potential of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 could be further explored in preclinical and clinical studies.
合成方法
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-chloro-6-methylpyrimidine, which is then reacted with 2-methylbenzenethiol to form 2-(2-methylphenylthio)-6-chloropyrimidine. This compound is then reacted with sodium hydride and 4-chloroaniline to form 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1.
科学研究应用
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been studied extensively in scientific research due to its potential in the treatment of various diseases. It has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which play important roles in various cellular processes. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been studied in the context of cancer, inflammation, and neurological diseases.
属性
IUPAC Name |
4-chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-8-4-2-3-5-9(8)7-17-11-6-10(13)15-12(14)16-11/h2-6H,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSEQHWOCRGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

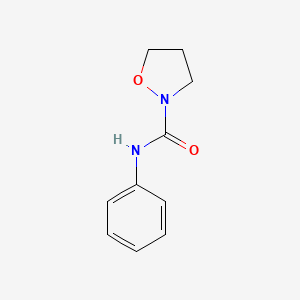
![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)
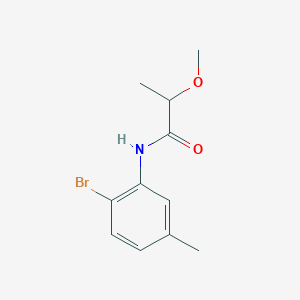
![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)
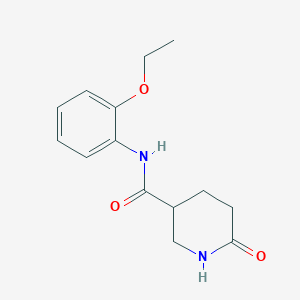
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)
![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
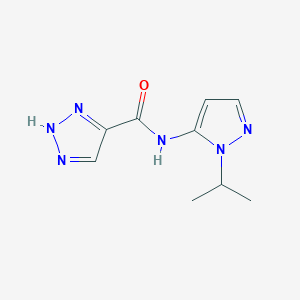
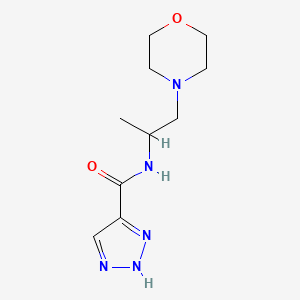
![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)